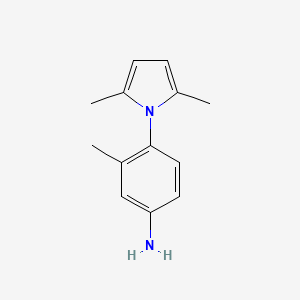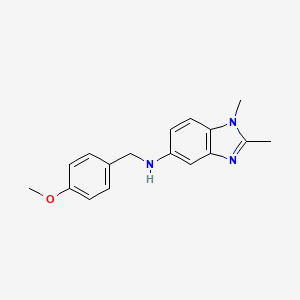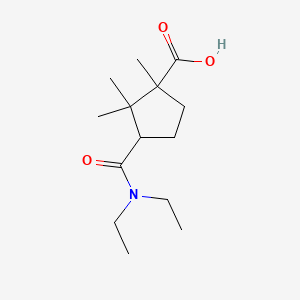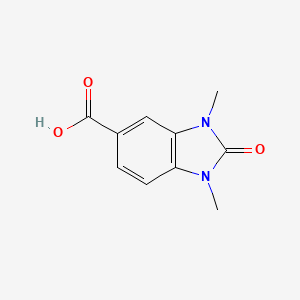
N-Naphthalen-1-ylguanidine
Übersicht
Beschreibung
N-Naphthalen-1-ylguanidine is a chemical compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol . It is a compound that has been used in various research contexts .
Molecular Structure Analysis
The InChI code for N-Naphthalen-1-ylguanidine is 1S/C11H11N3/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H, (H4,12,13,14) and the InChI key is UUWDYPFBBKWIRT-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
N-Naphthalen-1-ylguanidine has a molecular weight of 185.23 g/mol . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Fungicidal Applications
N-Naphthalen-1-ylguanidine has been studied for its potential as a novel fungicide. Research has shown that it can inhibit the growth of Rhizoctonia solani , a plant-pathogenic fungus. The compound affects the fungus by causing morphological changes such as hyphal swelling and cell wall separation, leading to the disintegration of subcellular organelles .
Synthesis of Guanidines
The compound serves as a precursor in the synthesis of various guanidines, which are valuable in medicinal chemistry. Guanidines play a crucial role as intermediates in the synthesis of pharmaceuticals, including kinase inhibitors and α2-adrenoceptor antagonists .
Nanoparticle Functionalization
N-Naphthalen-1-ylguanidine can be used to functionalize nanoparticles, enhancing their properties for biological applications. This includes targeting drug-resistant bacteria and improving drug delivery systems. The compound’s ability to bind with nanoparticles can lead to advancements in nanomedicine .
Antimicrobial Resistance
The compound’s structural features make it a candidate for combating antimicrobial resistance (AMR). By integrating with metallic nanoparticles, it could potentially offer new mechanisms to kill pathogens and mitigate their effects, which is crucial in the face of rising antibiotic resistance .
Green Chemistry
In the context of green chemistry, N-Naphthalen-1-ylguanidine could be involved in eco-friendly synthesis methods for nanoparticles. These methods aim to reduce environmental impacts while enhancing the antimicrobial properties of nanoparticles .
Drug Delivery Systems
The compound’s interaction with nanoparticles can be leveraged to develop targeted drug delivery systems. This application is particularly promising for personalized medicine, where the compound could help in delivering drugs to specific sites within the body .
Biological Synthesis
N-Naphthalen-1-ylguanidine might be used in the biological synthesis of nanoparticles. This approach utilizes natural resources and biological processes to create nanoparticles with potential medical applications, such as antimicrobial agents .
Molecular Mechanism Studies
The compound is useful in studying molecular mechanisms of action against pathogens. By understanding how N-Naphthalen-1-ylguanidine interacts with cellular components, researchers can develop novel strategies for disease management and treatment .
Zukünftige Richtungen
Wirkmechanismus
- NNPCN’s primary target is likely a specific protein or enzyme within R. solani. Unfortunately, the exact target hasn’t been explicitly identified in the literature I found .
- At the cellular level, NNPCN-treated R. solani mycelium shows distinct morphological changes:
Target of Action
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
2-naphthalen-1-ylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H4,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWDYPFBBKWIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328325 | |
| Record name | N-1-naphthylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46273-15-8 | |
| Record name | N-1-naphthylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



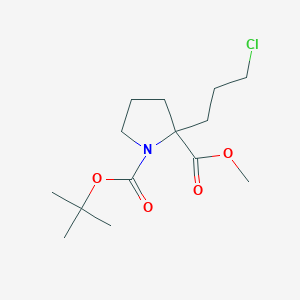
![Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B1297203.png)
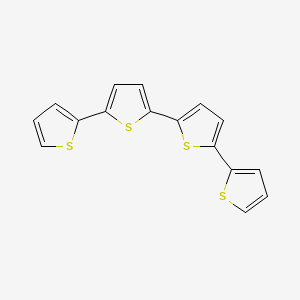
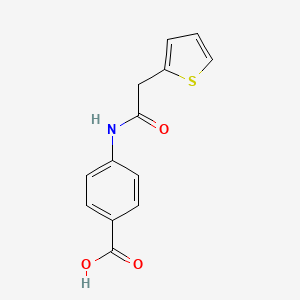
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)
![4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione](/img/structure/B1297219.png)


